molecular formula C23H17N3O6 B11657325 3-{2-[(2E)-3-(4-Nitrophenyl)prop-2-enamido]benzamido}benzoic acid CAS No. 6088-54-6

3-{2-[(2E)-3-(4-Nitrophenyl)prop-2-enamido]benzamido}benzoic acid

Cat. No.: B11657325
CAS No.: 6088-54-6
M. Wt: 431.4 g/mol
InChI Key: WLPLEDVOMDQIKN-JLHYYAGUSA-N
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Description

3-{2-[(2E)-3-(4-Nitrophenyl)prop-2-enamido]benzamido}benzoic acid is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(2E)-3-(4-Nitrophenyl)prop-2-enamido]benzamido}benzoic acid typically involves a multi-step process. One common method starts with the reaction of 4-nitrobenzaldehyde with an amine to form an imine intermediate. This intermediate is then subjected to a condensation reaction with a benzoic acid derivative under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{2-[(2E)-3-(4-Nitrophenyl)prop-2-enamido]benzamido}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-{2-[(2E)-3-(4-Nitrophenyl)prop-2-enamido]benzamido}benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-{2-[(2E)-3-(4-Nitrophenyl)prop-2-enamido]benzamido}benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[(2E)-3-(4-Nitrophenyl)prop-2-enamido]benzamido}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

6088-54-6

Molecular Formula

C23H17N3O6

Molecular Weight

431.4 g/mol

IUPAC Name

3-[[2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoyl]amino]benzoic acid

InChI

InChI=1S/C23H17N3O6/c27-21(13-10-15-8-11-18(12-9-15)26(31)32)25-20-7-2-1-6-19(20)22(28)24-17-5-3-4-16(14-17)23(29)30/h1-14H,(H,24,28)(H,25,27)(H,29,30)/b13-10+

InChI Key

WLPLEDVOMDQIKN-JLHYYAGUSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)O)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)O)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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